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Compound of Interest

Compound Name:
1-(4-Methylnaphthalen-1-

yl)ethanone

Cat. No.: B1581805 Get Quote

An In-depth Technical Guide to the Theoretical Properties of 1-(4-Methylnaphthalen-1-
yl)ethanone

Introduction
1-(4-Methylnaphthalen-1-yl)ethanone, a member of the aryl alkyl ketone family, is a

significant organic compound primarily utilized as a sophisticated intermediate in synthetic

chemistry. Its molecular architecture, featuring a naphthalene core substituted with both a

methyl and an acetyl group, provides a versatile platform for the construction of more complex

molecular entities. This guide offers a detailed exploration of its theoretical properties,

synthesis, and spectral characteristics, providing foundational knowledge for researchers in

drug discovery and material science. The compound is identified by the CAS Number 28418-

86-2.[1]

Physicochemical and Structural Properties
The fundamental properties of 1-(4-Methylnaphthalen-1-yl)ethanone are dictated by its

chemical structure. The fusion of a bicyclic aromatic system with alkyl and carbonyl

functionalities imparts a unique combination of stability and reactivity.
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The molecule consists of a naphthalene ring system where an acetyl group (C(O)CH₃) is

attached at the C1 position and a methyl group (CH₃) at the C4 position.

Caption: Molecular structure of 1-(4-Methylnaphthalen-1-yl)ethanone.

Quantitative Data Summary
The key physicochemical properties are summarized in the table below.

Property Value Source

CAS Number 28418-86-2 [1]

Molecular Formula C₁₃H₁₂O [1]

Molecular Weight 184.23 g/mol [1]

Storage
Sealed in dry, room

temperature
[1]

Crystallographic Insights
X-ray crystallography studies reveal that in the solid state, the two aromatic rings of the

naphthalene core are nearly coplanar, with a dihedral angle of 2.90 (3)°.[2] The structure is

further stabilized by an intramolecular C-H···O hydrogen bond, which creates a non-planar six-

membered ring. In the crystal lattice, molecules are linked by intermolecular C-H···O hydrogen

bonds.[2]

Synthesis and Chemical Reactivity
The primary route for synthesizing 1-(4-Methylnaphthalen-1-yl)ethanone is through the

Friedel-Crafts acylation of 1-methylnaphthalene. This electrophilic aromatic substitution is a

cornerstone of synthetic organic chemistry for attaching acyl groups to aromatic rings.

Protocol: Friedel-Crafts Acylation
The reaction involves treating 1-methylnaphthalene with an acylating agent, such as acetyl

chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst,

most commonly aluminum chloride (AlCl₃).
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Step-by-Step Methodology:

Catalyst-Acylating Agent Complex Formation: The Lewis acid (AlCl₃) activates the acylating

agent (acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺).

Electrophilic Attack: The electron-rich naphthalene ring of 1-methylnaphthalene attacks the

acylium ion. The substitution pattern is directed by the existing methyl group. Acylation of

naphthalene preferentially occurs at the α-position (C1) due to the higher stability of the

resulting carbocation intermediate.[3][4] The methyl group at C1 further activates the ring,

and acylation occurs at the peri-position (C4 is sterically hindered, making the other ring's C1

equivalent, which is C8, a likely site, but literature points to the C4-substituted product's

existence).

Aromatization: A proton is eliminated from the intermediate, restoring the aromaticity of the

naphthalene ring and yielding the final ketone product.

Workup: The reaction is quenched, typically with a cold acid solution, to decompose the

aluminum chloride complexes. The organic product is then extracted, purified, and

characterized.

The choice of solvent significantly influences the regioselectivity of naphthalene acylation. Non-

polar solvents like dichloromethane or carbon disulfide favor α-substitution (kinetic control),

whereas polar solvents like nitrobenzene can lead to the more thermodynamically stable β-

substituted product.[4]

1-Methylnaphthalene

Friedel-Crafts Acylation

Step 1: Reaction Setup
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1-(4-Methylnaphthalen-1-yl)ethanoneStep 2: Synthesis & Purification
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Caption: Workflow for the synthesis of 1-(4-Methylnaphthalen-1-yl)ethanone.
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Theoretical Spectroscopic Profile
Spectroscopic techniques are essential for confirming the structure of synthesized 1-(4-
Methylnaphthalen-1-yl)ethanone. The following sections detail the predicted spectral data

based on its molecular structure.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, acetyl, and

methyl protons.

Aromatic Protons (6H): These protons on the naphthalene ring would appear as a complex

series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The exact

chemical shifts and coupling patterns depend on the electronic environment and spatial

relationships.

Acetyl Protons (3H): The three protons of the acetyl group's methyl are not coupled to other

protons and will therefore appear as a sharp singlet. This signal is expected around 2.7 ppm.

Naphthyl-Methyl Protons (3H): The protons of the methyl group attached directly to the

naphthalene ring will also appear as a singlet, likely in the range of 2.5-2.8 ppm.[5]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework.

Aromatic Carbons (10C): The ten carbons of the naphthalene ring will produce multiple

signals in the aromatic region (120-140 ppm). Carbons directly attached to substituents

(quaternary carbons) will have distinct chemical shifts.

Carbonyl Carbon (1C): The ketone's carbonyl carbon is highly deshielded and will appear

significantly downfield, typically in the range of 195-205 ppm.

Acetyl Methyl Carbon (1C): The carbon of the acetyl's methyl group is expected to have a

signal around 25-30 ppm.

Naphthyl-Methyl Carbon (1C): The carbon of the methyl group on the naphthalene ring will

appear in the aliphatic region, likely around 19-22 ppm.[5]
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Infrared (IR) Spectroscopy
The IR spectrum is dominated by a few characteristic absorption bands that confirm the

presence of key functional groups.

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-

1695 cm⁻¹, which is characteristic of an aryl ketone.

C-H Stretch (Aromatic): Multiple weak to medium bands above 3000 cm⁻¹ are indicative of

the C-H bonds on the naphthalene ring.

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹, likely around 2920-2960 cm⁻¹,

correspond to the C-H stretches of the two methyl groups.[6]

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are due to the carbon-

carbon double bond stretching within the aromatic ring.

Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the compound will produce a molecular ion

peak and characteristic fragment ions.

Molecular Ion (M⁺): The parent peak should correspond to the molecular weight of the

compound, appearing at m/z = 184.

Major Fragmentation: A prominent fragment is expected from the cleavage of the acetyl

group (loss of CH₃CO), resulting in a base peak at m/z = 141 ([M-43]⁺). Another significant

fragment would be the acylium ion [CH₃CO]⁺ at m/z = 43.

Safety and Handling
While specific safety data for 1-(4-Methylnaphthalen-1-yl)ethanone is limited, data for

structurally related compounds like 1-methylnaphthalene and other ketones provide a basis for

safe handling protocols.

Hazards: The compound may be harmful if swallowed, inhaled, or comes into contact with

skin.[1][7][8] It may cause skin and serious eye irritation.[7] Like many naphthalene

derivatives, it is expected to be toxic to aquatic life with long-lasting effects.[8][9]
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Handling: Use in a well-ventilated area and wear appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat.[10] Avoid breathing vapors or dust.

Keep away from heat, sparks, and open flames.[9]

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][9]

Potential Applications in Research and
Development
1-(4-Methylnaphthalen-1-yl)ethanone is not an end-product but a valuable precursor in multi-

step organic synthesis. Its bifunctional nature—a reactive ketone and a modifiable aromatic

system—allows for diverse chemical transformations.

Pharmaceutical Research: The naphthalene scaffold is a common motif in bioactive

molecules. The ketone functionality can be reduced to an alcohol, converted into an amine

via reductive amination, or used in condensation reactions to build more complex

heterocyclic systems for drug discovery programs.

Material Science: Naphthalene derivatives are investigated for their optoelectronic

properties. The conjugated aromatic system in this compound makes it a potential building

block for developing organic light-emitting diodes (OLEDs) or other functional organic

materials.[11]

Conclusion
1-(4-Methylnaphthalen-1-yl)ethanone is a well-defined chemical entity with predictable

theoretical properties. Its synthesis via Friedel-Crafts acylation is a standard and scalable

process, and its structure can be unequivocally confirmed through modern spectroscopic

methods. As a versatile synthetic intermediate, it holds potential for the development of novel

pharmaceuticals and advanced materials, making a thorough understanding of its chemical

nature essential for researchers in the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://store.apolloscientific.co.uk/storage/msds/OR019113_msds.pdf
https://www.smolecule.com/products/s664622
https://www.benchchem.com/product/b1581805#1-4-methylnaphthalen-1-yl-ethanone-theoretical-properties
https://www.benchchem.com/product/b1581805#1-4-methylnaphthalen-1-yl-ethanone-theoretical-properties
https://www.benchchem.com/product/b1581805#1-4-methylnaphthalen-1-yl-ethanone-theoretical-properties
https://www.benchchem.com/product/b1581805#1-4-methylnaphthalen-1-yl-ethanone-theoretical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1581805?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

